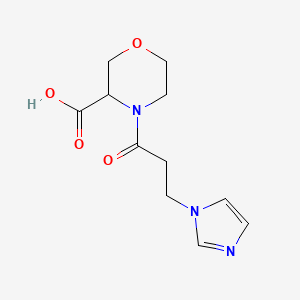
6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine, also known as FMP3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMP3 is a pyridazinamine derivative that has been shown to possess potent biological activities, making it a promising candidate for the development of novel therapeutic agents. In
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine is not fully understood. However, it has been suggested that 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine has been shown to possess potent anticancer activity in vitro and in vivo. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine is its potent biological activity against a variety of cancer cell lines. However, 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine is also highly toxic to normal cells, which may limit its clinical applications. Additionally, the mechanism of action of 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the research and development of 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine. One potential direction is to further elucidate its mechanism of action, which may provide insights into the development of novel therapeutic agents for the treatment of cancer and other diseases. Another potential direction is to explore the use of 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine in combination with other anticancer agents, which may enhance its therapeutic efficacy and reduce its toxicity to normal cells. Finally, the development of novel drug delivery systems for 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine may also improve its clinical applications.
Synthesis Methods
The synthesis of 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine involves the reaction of 4-fluoro-3-methylaniline with 3-bromopyridazine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to yield 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine in high purity and yield.
Scientific Research Applications
6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 6-(4-Fluoro-3-methylphenyl)pyridazin-3-amine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel anticancer agents.
properties
IUPAC Name |
6-(4-fluoro-3-methylphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-6-8(2-3-9(7)12)10-4-5-11(13)15-14-10/h2-6H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCRYYPFZMJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)


![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)

![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
